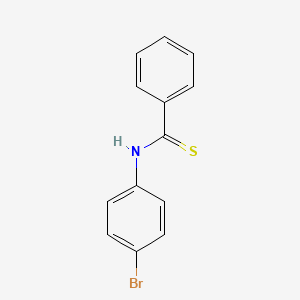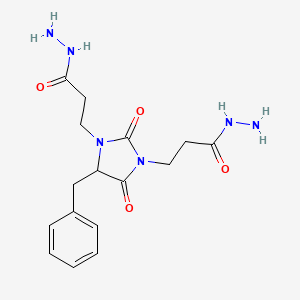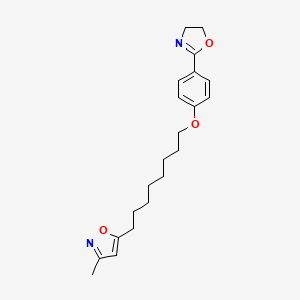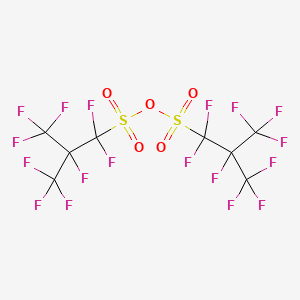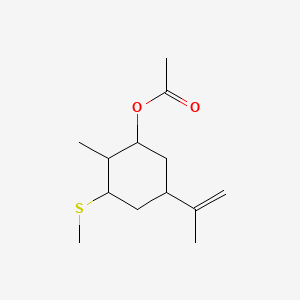
2-Butanol, 4-(1,3a,4,6,7,7a-hexahydro-4,7-methano-5H-inden-5-ylidene)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Butanol, 4-(1,3a,4,6,7,7a-hexahydro-4,7-methano-5H-inden-5-ylidene)- is an organic compound with the molecular formula C14H20O. This compound is characterized by its unique structure, which includes a butanol moiety attached to a hexahydro-methano-indenylidene group. It is known for its applications in various scientific fields due to its distinctive chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butanol, 4-(1,3a,4,6,7,7a-hexahydro-4,7-methano-5H-inden-5-ylidene)- typically involves the reaction of 2-butanol with a precursor compound that contains the hexahydro-methano-indenylidene group. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chemical reactors where the reactants are combined under controlled conditions. The process may include steps such as distillation and purification to isolate the final product. The use of advanced technologies and equipment ensures the efficient and cost-effective production of the compound .
Analyse Chemischer Reaktionen
Types of Reactions
2-Butanol, 4-(1,3a,4,6,7,7a-hexahydro-4,7-methano-5H-inden-5-ylidene)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols .
Wissenschaftliche Forschungsanwendungen
2-Butanol, 4-(1,3a,4,6,7,7a-hexahydro-4,7-methano-5H-inden-5-ylidene)- has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a starting material for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications and effects on biological systems.
Industry: It is used in the production of various industrial chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-Butanol, 4-(1,3a,4,6,7,7a-hexahydro-4,7-methano-5H-inden-5-ylidene)- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets involved depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4,7-Methano-1H-inden-6-ol, 3a,4,5,6,7,7a-hexahydro-, acetate: This compound has a similar hexahydro-methano-indenylidene structure but differs in its functional groups.
Hexahydro-4,7-methano-1H-indenyl acrylate: Another compound with a similar core structure but different functional groups.
Uniqueness
The uniqueness of 2-Butanol, 4-(1,3a,4,6,7,7a-hexahydro-4,7-methano-5H-inden-5-ylidene)- lies in its specific combination of functional groups and structural features, which confer distinct chemical and physical properties. This makes it valuable for various applications in research and industry .
Eigenschaften
CAS-Nummer |
125542-76-9 |
|---|---|
Molekularformel |
C14H20O |
Molekulargewicht |
204.31 g/mol |
IUPAC-Name |
(4E)-4-(8-tricyclo[5.2.1.02,6]dec-4-enylidene)butan-2-ol |
InChI |
InChI=1S/C14H20O/c1-9(15)5-6-10-7-11-8-14(10)13-4-2-3-12(11)13/h2,4,6,9,11-15H,3,5,7-8H2,1H3/b10-6+ |
InChI-Schlüssel |
NCTUENZEJJAZNN-UXBLZVDNSA-N |
Isomerische SMILES |
CC(C/C=C/1\CC2CC1C3C2CC=C3)O |
Kanonische SMILES |
CC(CC=C1CC2CC1C3C2CC=C3)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


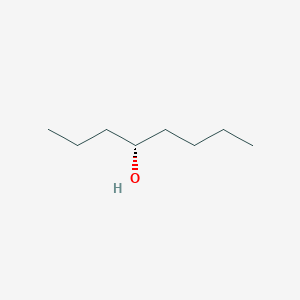


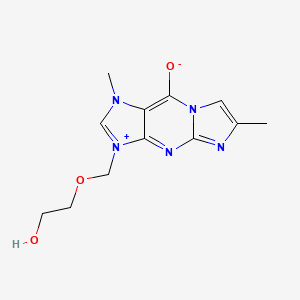
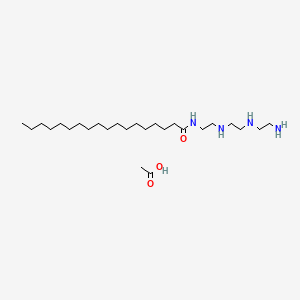

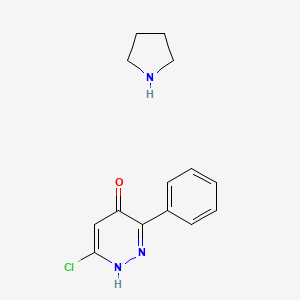
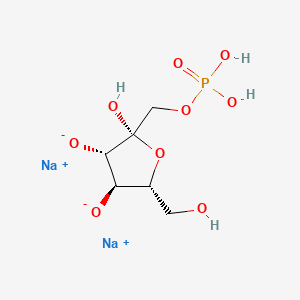
![4-(Cyclohexylamino)-7H-benzo[E]perimidin-7-one](/img/structure/B12673751.png)
